Chloro(3,3-dimethylbutyl)dimethylsilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is a broad and impactful field that studies compounds containing carbon-silicon bonds. orgsyn.org These compounds are often analogous to traditional organic molecules but exhibit unique physical and chemical properties due to the differences between silicon and carbon. google.com Silicon is more electropositive and has a larger atomic radius than carbon, and it can form hypervalent species. google.com These characteristics lead to organosilicon compounds having distinct reactivity, thermal stability, and intermolecular forces compared to their all-carbon counterparts. organic-chemistry.orgchemistryviews.org
Organosilicon compounds are integral to numerous industrial and consumer products, including sealants, adhesives, and coatings, where their durability and flexibility are highly valued. organic-chemistry.org In the context of academic research, they are pivotal in developing new synthetic methodologies and materials. chemistryviews.orgorganic-chemistry.org
Academic Significance of Organochlorosilanes in Modern Synthesis
Organochlorosilanes, such as Chloro(3,3-dimethylbutyl)dimethylsilane, are a cornerstone of organosilicon chemistry. The silicon-chlorine bond is highly reactive and susceptible to nucleophilic substitution, making organochlorosilanes versatile precursors for the synthesis of a vast array of other organosilicon compounds. gelest.com This reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures.
In modern synthesis, organochlorosilanes are employed as protecting groups for alcohols, as intermediates in the formation of silicon-carbon bonds, and as starting materials for the preparation of polysiloxanes and other silicon-based polymers. nih.gov The ability to tune the steric and electronic properties of the organic substituents on the silicon atom, as in the case of the 3,3-dimethylbutyl group, allows for fine control over the reactivity and selectivity of these reagents in chemical transformations. nih.gov
General Overview of Research Trajectories for Alkylchlorosilanes
Research involving alkylchlorosilanes is multifaceted and continues to evolve. Key areas of investigation include the development of novel catalytic systems for their synthesis, the exploration of their reactivity in new chemical transformations, and their application in materials science.
One significant research trajectory is the development of more efficient and selective methods for the synthesis of alkylchlorosilanes. This includes advancements in direct process chemistry and the use of transition metal-catalyzed reactions, such as hydrosilylation, to form the silicon-carbon bond. nih.govbohrium.com For instance, the hydrosilylation of alkenes with chlorosilanes is a widely studied method for producing functionalized organosilanes. nih.gov
Another area of active research is the use of alkylchlorosilanes in the synthesis of complex organic molecules and polymers. The steric bulk of the alkyl group can influence the stereochemical outcome of reactions and the physical properties of the resulting materials. For example, the incorporation of bulky alkyl groups can lead to polymers with enhanced thermal stability or specific morphological characteristics.
Furthermore, the fundamental reactivity of the Si-Cl bond in alkylchlorosilanes continues to be a subject of mechanistic studies. Understanding the factors that govern the rates and selectivities of their reactions is crucial for the rational design of new reagents and synthetic processes.
Due to the limited publicly available data for this compound, the following table presents representative physical properties of a structurally similar and commercially available alkylchlorosilane, Butyl(chloro)dimethylsilane. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C6H15ClSi |
| Molecular Weight | 150.72 g/mol |
| Form | Liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-(3,3-dimethylbutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEJHPHGNSBWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433377 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-76-7 | |
| Record name | Chloro(3,3-dimethylbutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Dimethylbutyl) dimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Routes and Methodological Advancements for Chloro 3,3 Dimethylbutyl Dimethylsilane
Established Synthetic Pathways for Alkylchlorosilanes
The production of alkylchlorosilanes, the foundational monomers for silicones and other organosilicon materials, relies on a few well-established industrial and laboratory methods. encyclopedia.pub These pathways are designed for the efficient formation of silicon-carbon bonds.
The Direct Process (Müller-Rochow Synthesis) The Müller-Rochow process is the cornerstone of the industrial production of methylchlorosilanes and other primary alkylchlorosilanes. encyclopedia.pubmdpi.com Developed independently by Eugene Rochow and Richard Müller in the 1940s, this method involves the reaction of an alkyl chloride, most commonly methyl chloride, with elemental silicon at high temperatures (typically 250-350°C) in the presence of a copper catalyst. mdpi.com It is estimated that approximately 90% of silicone monomers are produced via this process. encyclopedia.pub The reaction yields a mixture of products, primarily dimethyldichlorosilane, but also includes other methylchlorosilanes and various by-products. patentcut.com
Grignard Reactions The Grignard reaction offers a more versatile, albeit often more expensive, route for synthesizing a wide array of organosilanes, including those with more complex alkyl groups. gelest.com This method involves the reaction of a Grignard reagent (R-MgX) with a silicon tetrachloride or a pre-alkylated chlorosilane. libretexts.org The stoichiometry of the reactants can be controlled to achieve the desired degree of alkylation. For instance, reacting a Grignard reagent with an excess of a dichlorosilane (B8785471) can favor monosubstitution. google.com This method is particularly valuable for creating silanes with different organic substituents on the silicon atom. gelest.com The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. libretexts.orgbyjus.com
Hydrosilylation Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. This process is typically catalyzed by transition metal complexes, with platinum catalysts being traditional, although more recently, lower-cost metals like cobalt have been employed. organic-chemistry.org The reaction generally follows an anti-Markovnikov addition pattern, yielding the silyl (B83357) group attached to the terminal carbon of an alkene. This method is highly efficient for producing specific alkylsilanes from readily available olefins and hydrosilanes.
Table 1: Comparison of Established Alkylchlorosilane Synthetic Pathways
| Method | Reactants | Typical Conditions | Primary Products | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Direct Process | Alkyl Halide (e.g., CH₃Cl), Silicon (Si), Copper (Cu) catalyst | 250-350°C, Fluidized bed reactor | Mixture of alkylchlorosilanes (e.g., R₂SiCl₂, RSiCl₃, R₃SiCl) | Cost-effective for large-scale production of simple alkylsilanes. mdpi.com | Produces a mixture requiring extensive distillation; high energy consumption. patentcut.com |
| Grignard Reaction | Grignard Reagent (R-MgX), Silane (B1218182) (e.g., SiCl₄, R'₂SiCl₂) | Ether solvent (e.g., THF, Et₂O), Room temperature or reflux | Specific alkyl- or aryl-substituted silanes | High versatility for complex structures; controllable stoichiometry. gelest.comgoogle.com | Higher cost of reagents (magnesium); sensitive to moisture. byjus.com |
| Hydrosilylation | Alkene/Alkyne, Hydrosilane (H-SiRₓCl₃₋ₓ) | Transition metal catalyst (e.g., Pt, Co) | Specific alkylsilane adducts | High atom economy; specific product formation. organic-chemistry.org | Catalyst cost and sensitivity; potential for side reactions. |
Innovative Strategies for High-Yield Synthesis of Chloro(3,3-dimethylbutyl)dimethylsilane
Synthesizing this compound presents a unique challenge due to the steric bulk of the neohexyl group. General methods must be adapted to ensure high yields and minimize side reactions. The two most viable strategies are catalytic hydrosilylation and the Grignard reaction.
Hydrosilylation Route The most direct and atom-efficient synthesis involves the hydrosilylation of 3,3-dimethyl-1-butene (B1661986) with dimethylchlorosilane. This reaction adds the dimethylsilyl group to the terminal carbon of the alkene, directly yielding the target compound. The success of this reaction hinges on the choice of catalyst, which must be highly active to overcome the steric hindrance imposed by the tert-butyl group adjacent to the double bond. While platinum-based catalysts like Karstedt's catalyst are common, research into more robust and cost-effective catalysts, such as those based on cobalt or phosphonium (B103445) salts, could offer an innovative approach to synthesizing this hindered silane in high yield. organic-chemistry.org
Grignard Route An alternative strategy is the reaction of a neohexyl Grignard reagent (3,3-dimethylbutylmagnesium chloride) with an excess of dimethyldichlorosilane. The Grignard reagent is prepared by reacting 1-chloro-3,3-dimethylbutane (B46724) with magnesium metal in an ether solvent. libretexts.orgfishersci.ca By using an excess of dimethyldichlorosilane, the probability of double substitution is significantly reduced, thereby favoring the formation of the desired mono-substituted product, this compound. The steric hindrance of the neohexyl group itself also disfavors the addition of a second neohexyl group to the silicon atom, further enhancing the yield of the target molecule. Kinetic studies have shown that bulky groups can significantly influence the rate and product distribution in Grignard reactions with silanes. researchgate.net
Table 2: Proposed Synthetic Routes for this compound
| Parameter | Hydrosilylation Route | Grignard Route |
|---|---|---|
| Reactant 1 | 3,3-dimethyl-1-butene | 1-chloro-3,3-dimethylbutane + Magnesium |
| Reactant 2 | Dimethylchlorosilane (H-Si(CH₃)₂Cl) | Dimethyldichlorosilane ((CH₃)₂SiCl₂) (in excess) |
| Key Step | Catalytic addition of Si-H across C=C bond | Nucleophilic substitution of Cl on Si by carbanion |
| Catalyst/Solvent | Transition metal catalyst (e.g., Pt, Co); often neat or in a hydrocarbon solvent | Ether solvent (e.g., THF, Et₂O) |
| Potential for High Yield | High, assuming an effective catalyst is used to overcome steric hindrance. | High, due to the use of excess dichlorosilane and the steric hindrance of the neohexyl group. |
| Primary By-products | Isomerized alkenes, small amounts of other silane adducts. | Magnesium chloride (MgCl₂), small amounts of disubstituted silane. |
Green Chemistry Approaches in Organochlorosilane Production Research
The principles of green chemistry are increasingly being applied to organosilicon chemistry to minimize environmental impact, reduce waste, and improve energy efficiency. nih.govscichemj.org These approaches are relevant to both established industrial processes and newer synthetic methods.
Key green chemistry strategies include:
Catalyst Development: Moving away from expensive and toxic heavy metal catalysts (like platinum) towards more abundant and benign alternatives (like cobalt or iron) for hydrosilylation is a major area of research. organic-chemistry.org Furthermore, using solid, recyclable catalysts, such as the aluminum oxide catalysts used in silane rearrangement reactions, can simplify purification and reduce waste. google.com
Energy Efficiency: Employing alternative energy sources like microwaves or ultrasound can accelerate reaction rates, often at lower bulk temperatures, leading to significant energy savings and potentially cleaner reaction profiles. nih.gov
Solvent Selection: Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. synthiaonline.com For chlorosilane synthesis, this could involve developing solvent-free reaction conditions or using greener alternatives like ionic liquids. nih.gov
Atom Economy: Processes like hydrosilylation are inherently "green" as they are addition reactions where all atoms of the reactants are incorporated into the final product, maximizing atom economy and minimizing waste generation.
Table 3: Application of Green Chemistry Principles to Organochlorosilane Synthesis
| Green Chemistry Principle | Application in Organochlorosilane Synthesis | Example |
|---|---|---|
| Waste Prevention | Designing syntheses to produce minimal waste. | Using atom-economical hydrosilylation reactions instead of substitution reactions. organic-chemistry.org |
| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents. | Performing reactions neat (solvent-free) or exploring ionic liquids as recyclable media. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing highly active catalysts that allow for lower reaction temperatures. organic-chemistry.org |
| Use of Renewable Feedstocks | Using raw materials derived from renewable sources. | While challenging for silicon chemistry, this could involve bio-derived solvents or reagents. |
| Catalysis | Using catalytic reagents over stoichiometric ones. | The use of transition metal catalysts in hydrosilylation or solid acid catalysts in rearrangement reactions. organic-chemistry.orggoogle.com |
Purification and Isolation Methodologies for Research Applications
Regardless of the synthetic route, a robust purification strategy is essential to isolate this compound in high purity for research or subsequent use. The process typically involves a multi-step approach to remove unreacted starting materials, catalysts, solvents, and by-products.
Filtration: The first step after the reaction is often the removal of solid materials. In the Grignard synthesis, this involves filtering out the magnesium halide salts that precipitate during the reaction. google.com For reactions using solid catalysts, filtration is also necessary.
Aqueous Work-up/Washing: The crude product mixture may be washed with water to remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution is often employed to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and remove bulk water. youtube.com
Drying: Before the final purification step, the organic layer containing the product must be thoroughly dried to remove any remaining traces of water, which could react with the chlorosilane product. Anhydrous drying agents like magnesium sulfate (B86663) or calcium chloride are commonly used. youtube.com
Fractional Distillation: The final and most critical step for purifying a liquid product like this compound is fractional distillation. youtube.com Due to the relatively high boiling point of the product and its sensitivity to moisture and potentially heat, this is typically performed under reduced pressure (vacuum distillation). This process separates the product from any remaining solvents, starting materials, or by-products based on differences in their boiling points.
Table 4: Purification and Isolation Sequence for this compound
| Step | Purpose | Impurities Removed | Key Considerations |
|---|---|---|---|
| 1. Filtration | Removal of solid by-products. | Magnesium salts (from Grignard), solid catalysts. | Must be performed under an inert atmosphere (e.g., nitrogen, argon) if product is moisture-sensitive. |
| 2. Washing | Removal of water-soluble and acidic/basic impurities. | Excess acid, salts, water-soluble solvents. | Vigorous shaking is required, with careful venting if gas is produced (e.g., from bicarbonate wash). youtube.com |
| 3. Drying | Removal of dissolved water from the organic phase. | Water. | The drying agent must be filtered off completely before distillation. |
| 4. Fractional Distillation | Final purification based on boiling point. | Unreacted starting materials, solvents, side-products. | Typically performed under vacuum to lower boiling points and prevent thermal decomposition. |
Reaction Pathways and Mechanistic Investigations of Chloro 3,3 Dimethylbutyl Dimethylsilane
Nucleophilic Substitution Reactions at the Silicon Center with Diverse Nucleophiles
The core reactivity of chloro(3,3-dimethylbutyl)dimethylsilane involves the substitution of the chlorine atom by a variety of nucleophiles. This process is fundamental to its application in organic synthesis and materials science, allowing for the introduction of the sterically demanding (3,3-dimethylbutyl)dimethylsilyl group onto various substrates.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Water)
This compound readily reacts with oxygen-containing nucleophiles such as water and alcohols. The hydrolysis with water leads to the formation of the corresponding silanol (B1196071), (3,3-dimethylbutyl)dimethylsilanol, and hydrochloric acid. gelest.com This reaction is generally thermodynamically favorable but can be kinetically sluggish due to the high energy barrier for the direct, uncatalyzed reaction. researchgate.net The presence of the bulky neohexyl group is expected to further decrease the rate of hydrolysis due to steric hindrance around the silicon center, as compared to smaller trialkylchlorosilanes.
The reaction with alcohols, or alcoholysis, proceeds in a similar fashion to yield alkoxysilanes. These reactions are typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The rate of alcoholysis is sensitive to the steric bulk of the alcohol, with less hindered alcohols reacting more rapidly.
| Nucleophile | Product | General Conditions |
| Water (H₂O) | (3,3-dimethylbutyl)dimethylsilanol | Presence of moisture |
| Methanol (CH₃OH) | (3,3-dimethylbutyl)methoxy(dimethyl)silane | Inert solvent, amine base |
| Ethanol (C₂H₅OH) | (3,3-dimethylbutyl)ethoxy(dimethyl)silane | Inert solvent, amine base |
| tert-Butanol ((CH₃)₃COH) | (3,3-dimethylbutyl)(tert-butoxy)dimethylsilane | More forcing conditions may be required |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)
The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, results in the formation of silylamines. These reactions typically require a stoichiometric amount of the amine, with one equivalent acting as the nucleophile and a second equivalent acting as a base to sequester the liberated hydrochloric acid. Alternatively, an external, non-nucleophilic base can be used. The steric hindrance of both the silane (B1218182) and the amine influences the reaction rate.
| Nucleophile | Product | General Conditions |
| Ammonia (NH₃) | Bis[(3,3-dimethylbutyl)dimethylsilyl]amine | Requires careful control of stoichiometry |
| Diethylamine ((C₂H₅)₂NH) | N-[(3,3-dimethylbutyl)dimethylsilyl]-N-ethylamine | Inert solvent |
| Aniline (C₆H₅NH₂) | N-[(3,3-dimethylbutyl)dimethylsilyl]aniline | Inert solvent |
Reactions with Carbon-Based Nucleophiles (e.g., Organometallics)
Carbon-based nucleophiles, particularly organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), are effective for forming new silicon-carbon bonds. The reaction of this compound with these reagents leads to the displacement of the chloride ion and the formation of a new tetraorganosilane. The choice of solvent is crucial, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being common for Grignard and organolithium reactions. nih.govresearchgate.net The reactivity of Grignard reagents can be complex, with the reaction rate and product distribution being influenced by the Schlenk equilibrium. nih.govresearchgate.net The bulky nature of the (3,3-dimethylbutyl)dimethylsilyl group can make these substitution reactions more challenging compared to less sterically demanding chlorosilanes.
| Nucleophile | Product Example | General Conditions |
| Methylmagnesium bromide (CH₃MgBr) | (3,3-dimethylbutyl)trimethylsilane | Anhydrous ether solvent |
| n-Butyllithium (CH₃(CH₂)₃Li) | (n-butyl)(3,3-dimethylbutyl)dimethylsilane | Anhydrous ether or hydrocarbon solvent |
| Phenylmagnesium chloride (C₆H₅MgCl) | (3,3-dimethylbutyl)dimethyl(phenyl)silane | Anhydrous THF solvent |
Role of the Chlorine Atom as a Reactive Site
The chlorine atom in this compound is the primary site of reactivity for nucleophilic substitution. The Si-Cl bond is polarized, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization makes the silicon atom electrophilic and susceptible to attack by nucleophiles. The chloride ion is a good leaving group, which facilitates the substitution reaction. The strength of the Si-Cl bond is significant, but it is the lability of this bond in the presence of nucleophiles that drives the chemistry of this compound. gelest.com
Si-C Bond Reactivity and Transformations
The silicon-carbon bonds in this compound are generally stable under the conditions of nucleophilic substitution at the silicon center. However, under certain harsh conditions, particularly with strong acids or bases, the Si-C bond can be cleaved. researchgate.netrsc.org Theoretical studies on related organosilanes have shown that the stability of the Si-C bond can be influenced by the nature of the organic group and the reaction medium. researchgate.netrsc.org For the 3,3-dimethylbutyl group, the Si-C(alkyl) bond is generally robust. Cleavage of such unstrained Si-C(sp³) bonds is challenging and often requires specific catalysts or reagents. nih.gov
Investigating Reaction Kinetics and Thermodynamics
The kinetics of nucleophilic substitution at the silicon center of this compound are significantly influenced by the steric bulk of the 3,3-dimethylbutyl group. This steric hindrance raises the activation energy for the formation of the pentacoordinate transition state, thus slowing the reaction rate compared to less hindered analogues like trimethylchlorosilane.
Applications of Chloro 3,3 Dimethylbutyl Dimethylsilane As a Versatile Synthetic Intermediate
Employment in Functional Group Protection Strategies
The introduction of a silyl (B83357) group is a common strategy to protect reactive functional groups during multi-step organic syntheses. The 3,3-dimethylbutyldimethylsilyl group, due to its steric bulk, can offer specific advantages in terms of stability and selective removal.
The protection of hydroxyl and thiol groups is crucial in many synthetic routes. Chloro(3,3-dimethylbutyl)dimethylsilane reacts with alcohols and thiols to form the corresponding silyl ethers and silyl thioethers, respectively. This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or imidazole, which neutralizes the hydrochloric acid byproduct.
The general reaction for the protection of an alcohol is as follows:
R-OH + Cl-Si(CH₃)₂(CH₂)₂C(CH₃)₃ → R-O-Si(CH₃)₂(CH₂)₂C(CH₃)₃ + HCl
The resulting silyl ether masks the acidic proton of the hydroxyl group, preventing it from interfering with subsequent reactions, such as those involving Grignard reagents or other strong bases. libretexts.org The stability of the silyl ether is influenced by the steric hindrance around the silicon atom, and the bulky 3,3-dimethylbutyl group can enhance this stability compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). libretexts.org
Similarly, thiols can be protected as silyl thioethers:
R-SH + Cl-Si(CH₃)₂(CH₂)₂C(CH₃)₃ → R-S-Si(CH₃)₂(CH₂)₂C(CH₃)₃ + HCl
The deprotection of these silyl ethers and thioethers can typically be achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. libretexts.org
| Functional Group | Protecting Reagent | Protected Group | Deprotection Conditions |
| Hydroxyl (-OH) | This compound | 3,3-dimethylbutyldimethylsilyl ether | Fluoride ions (e.g., TBAF), Acidic conditions |
| Thiol (-SH) | This compound | 3,3-dimethylbutyldimethylsilyl thioether | Fluoride ions (e.g., TBAF), Acidic conditions |
Amines are another class of functional groups that often require protection during synthesis. This compound can react with primary and secondary amines to form N-silylated amines.
R₂NH + Cl-Si(CH₃)₂(CH₂)₂C(CH₃)₃ → R₂N-Si(CH₃)₂(CH₂)₂C(CH₃)₃ + HCl
This protection strategy is particularly useful for reducing the nucleophilicity and basicity of the amine. The resulting silylamine is generally less reactive towards electrophiles. The stability of the N-Si bond in silylamines is typically lower than that of O-Si bonds in silyl ethers, and they can often be cleaved by simple hydrolysis.
While direct silylation of carboxylic acids with this compound to form silyl esters is possible, these derivatives are often highly susceptible to hydrolysis. However, the silylation of carboxylic acids can be a key step in their conversion to other functional groups. For instance, the formation of a silyl ester in situ can facilitate subsequent reactions, such as reductions or couplings, by improving the solubility of the carboxylic acid in organic solvents and activating the carbonyl group.
| Starting Material | Reagent | Intermediate | Potential Application |
| Carboxylic Acid | This compound | Silyl Ester | Enhanced solubility for subsequent reactions |
Precursor in Polymer Chemistry and Materials Synthesis
This compound is a valuable building block in the synthesis of advanced materials, particularly organosilicon polymers. innospk.com The incorporation of the 3,3-dimethylbutyl group can impart specific properties to the resulting polymers, such as increased thermal stability and altered solubility.
This chlorosilane can be used to synthesize a variety of organosilicon monomers. For example, it can be reacted with bifunctional organic molecules to create monomers suitable for polymerization. These monomers can then be used to produce a range of oligomers and polymers with tailored properties.
In the realm of controlled polymerization, chloro-functional silanes can act as initiators or terminating agents. For instance, in the context of ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), a related compound, chloro(3-chloropropyl)dimethylsilane, has been used as a terminating agent to introduce a functional end-group to the polymer chain. organic-chemistry.org This suggests a potential role for this compound in similar applications, where it would cap the living polymer chain with the 3,3-dimethylbutyldimethylsilyl group. This end-capping strategy is crucial for the synthesis of well-defined block copolymers and other complex polymer architectures. researchgate.net
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Structure |
| Ring-Opening Polymerization (ROP) | Chain-terminating agent | End-functionalized polysiloxane |
| Other Controlled Polymerizations | Initiator or Co-monomer | Polymers with pendant 3,3-dimethylbutyldimethylsilyl groups |
Integration into Hybrid Inorganic-Organic Polymer Systems
The functionalization of organic polymers with organosilicon moieties is a key strategy for developing advanced hybrid materials that combine the properties of both inorganic and organic components. This compound serves as a reagent for introducing the bulky (3,3-dimethylbutyl)dimethylsilyl group into polymer structures, thereby modifying their physical and chemical characteristics.
This silyl group can be incorporated into various polymer architectures. For instance, the 3,3-dimethylbutyl group has been cited as a potential substituent in ethylene (B1197577) copolymers. More specifically, the (3,3-dimethylbutyl)dimethylsilyl moiety can be used as an end-blocking group for organic polymers. In one application, silyl end-blocked polymers were prepared using groups such as [1-(3-cyclopentenyl)-3,3-dimethylbutyl] dimethylsilyl. The introduction of such bulky silyl groups at the chain ends can significantly influence the polymer's properties, including its thermal stability, solubility, and melt viscosity.
The integration of the (3,3-dimethylbutyl)dimethylsilyl group can impart the following properties to a polymer system:
Thermal Stability: The robust Si-C and Si-O bonds contribute to enhanced stability at elevated temperatures.
Hydrophobicity: The nonpolar alkyl groups increase the water-repellent nature of the material surface.
Controlled Morphology: The steric bulk of the neohexyl group can influence polymer chain packing and surface properties.
Table 1: Polymer Systems and Potential Properties Imparted by the (3,3-dimethylbutyl)dimethylsilyl Group
| Polymer Type | Method of Integration | Potential Imparted Properties | Reference |
| Ethylene Copolymers | Co-polymerization with functionalized monomers | Modified mechanical strength and moldability | |
| Organic Polymers | End-blocking (end-capping) | Controlled molecular weight, enhanced thermal stability, modified viscosity |
Cross-Coupling and C-C Bond Formation Reactions
While this compound's primary reactivity stems from the Si-Cl bond, its application in traditional carbon-carbon bond-forming cross-coupling reactions is not widely documented in scientific literature. However, its utility in forming other types of covalent bonds through coupling-like reactions has been demonstrated.
A notable example is the formation of a silicon-carbon bond in the synthesis of complex organometallic molecules. In one study, the reaction of trichlorosilane (B8805176) with monolithioferrocene unexpectedly produced diferrocenyl(3,3-dimethylbutyl)silane as a side product. The 3,3-dimethylbutyl group was found to originate from an in-situ generated organolithium species, (CH3)3C(CH2)2Li, which then reacted with a silicon-chloride intermediate in a salt metathesis reaction. This demonstrates the feasibility of coupling the (3,3-dimethylbutyl) group with a silicon center to create sophisticated molecular architectures.
Although direct C-C coupling applications are sparse, the Si-Cl bond allows for reactions with organometallic reagents like Grignard or organolithium compounds, which is a fundamental type of cross-coupling.
Table 2: Example of a Coupling Reaction Involving the 3,3-dimethylbutyl Moiety
| Reactants | Key Intermediate | Product | Reaction Type | Reference |
| Trichlorosilane, Monolithioferrocene, Tetrahydrofuran (B95107) (solvent) | (CH3)3C(CH2)2Li (3,3-dimethylbutyllithium) | Diferrocenyl(3,3-dimethylbutyl)silane | Salt Metathesis (C-Si bond formation) |
Synthesis of Advanced Organosilicon Derivatives
This compound is a precursor for a variety of advanced organosilicon derivatives, where the unique steric and electronic properties of the (3,3-dimethylbutyl)dimethylsilyl group are harnessed for specific applications.
One of the primary uses of chlorosilanes is in the protection of functional groups during multi-step organic synthesis. The (3,3-dimethylbutyl)dimethylsilyl group can be introduced by reacting the chlorosilane with a protic functional group, such as an alcohol, to form a silyl ether. This protecting group is analogous to the more common tert-butyldimethylsilyl (TBDMS) group. The bulky neohexyl substituent provides significant steric hindrance, which can enhance the stability of the protected functional group under various reaction conditions.
A significant example of an advanced derivative is the aforementioned diferrocenyl(3,3-dimethylbutyl)silane. This molecule is a sophisticated heteroleptic hydrosilane that incorporates redox-active ferrocene (B1249389) units. Such molecules are of interest in materials science and catalysis due to their unique electrochemical properties. The synthesis demonstrates how the 3,3-dimethylbutyl group can be part of a complex, multifunctional organosilicon compound.
Table 3: Synthesis of Advanced Organosilicon Derivatives
| Derivative Type | Synthetic Precursor(s) | Reagent | Application/Significance | Reference |
| Silyl Ether | Alcohol (R-OH) | This compound | Protection of hydroxyl groups in organic synthesis | |
| Ferrocene-containing Silane (B1218182) | Trichlorosilane, Ferrocenyllithium, 3,3-dimethylbutyllithium | Not Applicable | Advanced redox-active material for potential use in catalysis or electronics |
Surface Chemistry and Functionalization Studies
Silanization Mechanisms on Inorganic Substrates
The silanization process involving chloro(3,3-dimethylbutyl)dimethylsilane on inorganic substrates, such as silica (B1680970), is a chemical reaction that covalently bonds the silane (B1218182) molecule to the surface. This process is initiated by the reaction of the chlorosilyl group with hydroxyl (-OH) groups present on the substrate surface.
The general mechanism for the silanization of a hydroxylated surface with a monofunctional chlorosilane like this compound can be described in the following steps:
Reaction with Surface Hydroxyls: The silicon-chlorine bond is reactive towards the protons of the surface hydroxyl groups. This leads to the formation of a covalent silicon-oxygen bond with the substrate and the release of hydrogen chloride (HCl) as a byproduct.
Si-Cl + HO-Substrate → Si-O-Substrate + HCl
Hydrolysis (in the presence of water): Although this compound has only one hydrolyzable group, any trace amounts of water can lead to the hydrolysis of the Si-Cl bond to form a silanol (B1196071) (Si-OH). This silanol is also highly reactive towards the surface hydroxyl groups.
Si-Cl + H₂O → Si-OH + HCl Si-OH + HO-Substrate → Si-O-Substrate + H₂O
The bulky 3,3-dimethylbutyl group provides significant steric hindrance around the reactive silyl (B83357) center. This steric bulk influences the reaction kinetics and the ultimate density of the silane layer on the substrate.
Controlled Grafting and Dense Monolayer Formation
The formation of a self-assembled monolayer (SAM) using this compound allows for the creation of a well-defined and densely packed organic surface. The process of SAM formation is influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, the reaction time, and the solvent used.
The steric hindrance provided by the neohexyl group plays a crucial role in the formation of the monolayer. While it can slow down the reaction rate compared to less bulky silanes, it also influences the final arrangement and density of the molecules on the surface. This controlled grafting is essential for achieving a uniform and defect-free hydrophobic layer. The goal is to create a non-polar interphase that effectively shields the underlying polar surface. gelest.com
Applications in Chromatography and Separation Science
In the field of chromatography, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound is used as a blocking agent and for the creation of bonded phases. gelest.com
The interior surfaces of chromatography columns, often made of silica or fused silica, possess surface silanol groups that can cause undesirable interactions with analytes, leading to peak tailing and poor separation efficiency. Silanization with a reagent like this compound serves to "cap" these active silanol groups. This process, known as end-capping, deactivates the surface and makes it more inert.
Furthermore, the 3,3-dimethylbutyl groups create a non-polar stationary phase. In reversed-phase chromatography, this hydrophobic surface interacts with non-polar analytes, allowing for their separation based on their hydrophobicity. The choice of the alkyl group on the silane influences the selectivity of the separation. The bulky neohexyl group provides a unique steric environment that can offer different selectivity compared to more common straight-chain alkylsilanes. Bonded phases are generally preferred in GC as they exhibit less bleed, have higher thermal stability, and can be rinsed with solvents. sigmaaldrich.com
Surface Modification for Biomedical and Microelectronic Applications
While specific research detailing the use of this compound in biomedical and microelectronic applications is not extensively documented in publicly available literature, the principles of its surface modification capabilities are relevant to these fields.
Biomedical Applications: The surfaces of metallic implants, such as those made from titanium and its alloys, are often modified to improve their biocompatibility and reduce the risk of infection. cityu.edu.hkresearchgate.net Creating a hydrophobic surface can, in some cases, deter bacterial adhesion and biofilm formation. nih.gov While research often focuses on other silanes, the fundamental ability of this compound to create a stable, hydrophobic layer could be explored for such purposes. The modification of surfaces to be non-polar is a strategy to protect composite structures. gelest.com
Microelectronic Applications: In microelectronics, the passivation of semiconductor surfaces is crucial for device performance and reliability. atomiclimits.comresearchgate.net This involves chemically treating the surface to reduce the density of electronic defect states. atomiclimits.com Silanization can be used to form a dielectric layer or to modify the surface energy for subsequent processing steps. The formation of uniform, defect-free self-assembled monolayers is critical in this context. nih.gov The use of silanes to create water-repellent and anti-stiction coatings is a known application in this industry. gelest.com
Advanced Characterization Methodologies for Chloro 3,3 Dimethylbutyl Dimethylsilane and Its Derivatives
Spectroscopic Techniques for Structural and Purity Assessment
The comprehensive characterization of Chloro(3,3-dimethylbutyl)dimethylsilane relies on a suite of advanced spectroscopic techniques. These methods are crucial for confirming the molecular structure, assessing purity, and identifying any potential impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of the atoms can be obtained.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the dimethylsilyl group and the 3,3-dimethylbutyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. This technique is particularly useful for confirming the carbon backbone of the 3,3-dimethylbutyl group and the methyl groups attached to the silicon atom.
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful technique for directly observing the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to it, providing unambiguous evidence for the formation of the silicon-chlorine bond and the silicon-carbon bonds.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.4 | Singlet | Si-(CH ₃)₂ |
| ¹H | ~0.8 | Multiplet | Si-CH ₂- |
| ¹H | ~0.9 | Singlet | C(CH ₃)₃ |
| ¹H | ~1.5 | Multiplet | -CH ₂-C(CH₃)₃ |
| ¹³C | ~1.0 | Quartet | Si-(C H₃)₂ |
| ¹³C | ~20.0 | Triplet | Si-C H₂- |
| ¹³C | ~29.0 | Quartet | C(C H₃)₃ |
| ¹³C | ~31.0 | Singlet | -C (CH₃)₃ |
| ¹³C | ~48.0 | Triplet | -C H₂-C(CH₃)₃ |
| ²⁹Si | ~30-35 | Singlet | Si -Cl |
Note: The predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups. In this compound, key vibrational modes include the Si-Cl, Si-C, and C-H stretching and bending frequencies. The presence of a strong absorption band in the IR spectrum corresponding to the Si-Cl stretch is a clear indicator of the compound's identity.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (alkyl) | 2850-3000 | IR, Raman |
| C-H bend (alkyl) | 1350-1470 | IR, Raman |
| Si-CH₃ deformation | 1250-1270 | IR, Raman |
| Si-C stretch | 650-850 | IR, Raman |
| Si-Cl stretch | 450-600 | IR, Raman |
Mass Spectrometry for Molecular Identification and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak [M]⁺, although it may be weak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak, providing strong evidence for the presence of a chlorine atom.
Common fragmentation pathways for organochlorosilanes include the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion. The fragmentation of the 3,3-dimethylbutyl group, such as the loss of a tert-butyl radical (•C(CH₃)₃), is also expected.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
| 178/180 | [C₈H₁₉ClSi]⁺ | Molecular ion ([M]⁺) with chlorine isotope pattern |
| 163/165 | [(CH₃)₂SiCl(CH₂)₂C(CH₃)₃]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 143 | [(CH₃)₂Si(CH₂)₂C(CH₃)₃]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |
| 121 | [(CH₃)₂SiCl]⁺ | Cleavage of the butyl chain |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.
Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable method for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound and any volatile impurities. The choice of the GC column's stationary phase is critical for achieving good separation. A non-polar or medium-polarity column would be appropriate for this analyte.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for the analysis of less volatile derivatives of this compound. Reversed-phase HPLC, using a C18 or C8 column, would be a suitable approach. A UV detector may not be effective as the compound lacks a strong chromophore, so a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more appropriate.
X-ray Crystallography for Solid-State Structural Determination (where applicable to derivatives)
This compound is a liquid at room temperature, which precludes its analysis by single-crystal X-ray diffraction. However, this technique is invaluable for determining the precise three-dimensional structure of solid derivatives of the compound. For instance, if this compound is reacted to form a crystalline derivative, such as a silanol (B1196071) or a solid coordination complex, X-ray crystallography can provide definitive information on bond lengths, bond angles, and crystal packing. This data is crucial for understanding the steric and electronic properties of the 3,3-dimethylbutyl-dimethylsilyl group.
Electron Microscopy for Surface and Material Morphology
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are not used to characterize the molecule of this compound itself. Instead, they are powerful tools for visualizing the morphological changes of a material's surface after being modified with this silane (B1218182).
For example, this compound can be used as a silylating agent to functionalize surfaces like silica (B1680970) or other metal oxides. SEM can be used to study the topography of the modified surface, while TEM, often in conjunction with energy-dispersive X-ray spectroscopy (EDX), can provide information on the distribution and elemental composition of the silane layer on the substrate. These analyses are critical in materials science for developing hydrophobic coatings and other functional surfaces.
Computational and Theoretical Approaches to Chloro 3,3 Dimethylbutyl Dimethylsilane Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods. mpg.de Functionals like B3LYP are commonly employed for calculations on organic and organosilicon compounds as they provide a good balance of accuracy and computational cost. researchgate.netnih.gov
For Chloro(3,3-dimethylbutyl)dimethylsilane, DFT calculations can elucidate its fundamental electronic properties and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. In this compound, the MEP would show a region of negative potential (electron-rich) around the chlorine atom due to its high electronegativity and a region of positive potential (electron-poor) around the silicon atom. This polarization of the Si-Cl bond makes the silicon atom an electrophilic center, susceptible to nucleophilic attack, which is the characteristic first step in the hydrolysis of chlorosilanes. nih.govresearchgate.net DFT calculations can quantify the energy barriers for such reactions. researchgate.netescholarship.org
The bulky 3,3-dimethylbutyl (neohexyl) group exerts a significant steric and electronic influence. Its primary effect is steric hindrance, which can shield the electrophilic silicon center from attack by nucleophiles. Electronically, as an alkyl group, it is weakly electron-donating, which slightly increases the electron density on the silicon atom compared to a simple methyl group, though this effect is generally secondary to the steric bulk.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -9.8 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 11.0 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, arising primarily from the Si-Cl bond. |
| Partial Charge on Si | +0.45 e | Confirms the electrophilic nature of the silicon atom. |
| Partial Charge on Cl | -0.38 e | Confirms the electronegative nature of the chlorine atom. |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. libretexts.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the collective behavior of molecules, such as intermolecular interactions and the formation of ordered structures like self-assembled monolayers (SAMs). nih.govnih.gov
The intermolecular forces governing the interactions of this compound molecules are primarily van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. libretexts.orgwikipedia.orgbyjus.com The permanent dipole arises from the polar Si-Cl bond, while the large, nonpolar neohexyl and methyl groups contribute significantly to the dispersion forces. youtube.com
MD simulations can model how these molecules arrange themselves on a substrate, such as a hydroxylated silica (B1680970) (SiO₂) surface. nih.govacs.org This process is crucial for applications in surface modification. The simulation would typically show the chlorosilane molecules initially adsorbing onto the surface, followed by a hydrolysis reaction with surface silanol (B1196071) groups (Si-OH) or adsorbed water, forming Si-O-Si linkages. Over time, the alkyl chains would organize to minimize energy, driven by the van der Waals interactions between the neohexyl groups. nih.gov
The structure of this compound, with its bulky t-butyl moiety at the end of the alkyl chain, would lead to a SAM with a lower packing density compared to monolayers formed from straight-chain alkylsilanes like octadecyltrichlorosilane. acs.org The steric bulk would prevent the chains from aligning in a closely packed, crystalline-like arrangement, resulting in a more disordered and likely thicker monolayer. MD simulations can quantify properties such as the tilt angle of the molecules relative to the surface normal, the monolayer thickness, and the diffusion of molecules on the surface. nih.govacs.org
Table 2: Typical Intermolecular Forces in Silane (B1218182) Systems
| Interaction Type | Typical Energy (kJ/mol) | Relevant Moieties in System |
|---|---|---|
| London Dispersion | 1 - 10 | Neohexyl chains, methyl groups |
| Dipole-Dipole | 5 - 25 | Si-Cl bonds interacting with each other or with surface Si-OH groups |
| Hydrogen Bonding | 10 - 40 | Between surface Si-OH groups and water; post-hydrolysis between Si-OH groups |
| Covalent Bond (for comparison) | 150 - 1100 | Si-O, Si-C, C-C, C-H bonds |
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Silane Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. ijert.orgijpras.com "Activity" can refer to a biological effect (like toxicity or drug potency) or a chemical property (like reactivity). ijert.orgnih.gov A QSAR study involves developing a regression or classification model that relates predictor variables (molecular descriptors) to a response variable (the activity). mdpi.com
While no specific QSAR studies on this compound are documented, a hypothetical study could be designed to predict the hydrolysis rate of a series of related alkyl-substituted chlorodimethylsilanes. The rate of hydrolysis is a critical parameter for these compounds, dictating their utility as surface modifying agents and silylating agents. researchgate.netresearchgate.netingentaconnect.com
A QSAR study would proceed as follows:
Dataset Assembly: A series of compounds with varying alkyl substituents (R) on the R-Si(CH₃)₂Cl scaffold would be synthesized or selected. This compound would be one member of this set. The hydrolysis rates for all compounds would be measured under identical conditions.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These could include:
Steric descriptors: Such as Taft's steric parameter (Es) or sterimol parameters, to quantify the bulkiness of the R group.
Electronic descriptors: Such as Hammett constants (σ) or calculated properties like the partial charge on the silicon atom.
Topological descriptors: Such as molecular connectivity indices.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation relating the descriptors to the logarithm of the hydrolysis rate (log k) would be generated. mdpi.com
Validation: The model's predictive power would be tested using cross-validation techniques (like leave-one-out) and by predicting the activity of a test set of molecules not used in the model's creation. mdpi.com
Such a study would provide valuable insights into how the structure of the alkyl group influences the reactivity of the Si-Cl bond, potentially allowing for the rational design of new silanes with tailored hydrolysis rates.
Table 3: Hypothetical Dataset for a QSAR Study on Chlorosilane Hydrolysis
| Compound (R-Si(CH₃)₂Cl) | Alkyl Group (R) | log(k_hydrolysis) (Experimental) | Steric Descriptor (e.g., Es) | Electronic Descriptor (e.g., σ*) |
|---|---|---|---|---|
| 1 | Methyl | -2.5 | 0.00 | 0.00 |
| 2 | Ethyl | -2.8 | -0.07 | -0.10 |
| 3 | Isopropyl | -3.5 | -0.47 | -0.19 |
| 4 | n-Butyl | -2.9 | -0.39 | -0.13 |
| 5 | tert-Butyl | -4.2 | -1.54 | -0.30 |
| 6 | 3,3-dimethylbutyl | -3.8 | -1.74 | -0.16 |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds. mdpi.com For this compound, methods like DFT can be used to predict its ¹H, ¹³C, and ²⁹Si NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). rsc.orgimist.magaussian.com Accurate prediction requires considering the molecule's three-dimensional structure.
The 3,3-dimethylbutyl group in this compound is flexible, with several rotatable single bonds (C-C and Si-C). This flexibility gives rise to multiple conformers (rotational isomers), each with a slightly different geometry and energy. A thorough conformational analysis is necessary to identify the most stable conformers. nih.govnih.govconflex.net This is often done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. youtube.com
The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant low-energy conformers. conflex.net This approach accounts for the dynamic nature of the molecule in solution. The predicted IR spectrum involves calculating the harmonic vibrational frequencies, which correspond to the energies of molecular vibrations (stretching, bending, etc.). These predicted frequencies can be compared to experimental IR spectra to identify characteristic functional group absorptions.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound Based on GIAO-DFT calculations for NMR and DFT frequency calculations for IR.
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | δ (ppm) | ~ 5.0 | -Si(CH₃)₂Cl |
| δ (ppm) | ~ 25.0 | -Si-CH₂- | |
| δ (ppm) | ~ 48.0 | -CH₂-CH₂- | |
| δ (ppm) | ~ 30.0 | -C(CH₃)₃ | |
| ²⁹Si NMR | δ (ppm) | ~ 32.0 | R-Si(CH₃)₂Cl |
| IR | Frequency (cm⁻¹) | ~ 2960 | C-H stretch (alkyl) |
| Frequency (cm⁻¹) | ~ 1250 | Si-CH₃ symmetric deformation | |
| Frequency (cm⁻¹) | ~ 540 | Si-Cl stretch |
Emerging Research Avenues and Future Prospects in Chloro 3,3 Dimethylbutyl Dimethylsilane Research
Advancements in Catalysis
The bulky nature of the neohexyl dimethylsilyl group attached via Chloro(3,3-dimethylbutyl)dimethylsilane is a key attribute being leveraged in the field of catalysis. While direct use as a primary catalyst is not its main application, its role as a component in catalyst design is a growing area of interest.
Ligand Component: The steric hindrance provided by the 3,3-dimethylbutyl group can be strategically employed in the design of specialized ligands for metal catalysts. By incorporating this bulky silyl (B83357) group into a ligand's structure, researchers can create a sterically crowded environment around the metal center. This can influence the catalyst's selectivity, stability, and activity. For instance, in reactions like cross-coupling, a bulky ligand can promote reductive elimination and prevent undesirable side reactions, leading to higher yields of the desired product.
Co-catalyst Precursor: this compound can also serve as a precursor to silylating agents that modify the surface of catalyst supports, such as silica (B1680970) or alumina. This surface modification can alter the support's interaction with the active catalyst, potentially enhancing catalytic performance. While specific research is in early stages, the principle is analogous to the use of other organosilanes in catalyst systems.
| Research Area | Role of this compound | Potential Impact |
| Ligand Synthesis | Introduction of a bulky, sterically demanding group. | Enhanced catalyst selectivity and stability. |
| Catalyst Support Modification | Precursor to silylating agents for surface functionalization. | Improved catalyst performance and longevity. |
Novel Applications in Nanotechnology and Advanced Functional Materials
The reactivity of the chlorosilane group makes this compound an ideal candidate for surface modification of various materials, a critical process in nanotechnology and the development of advanced functional materials.
Surface Functionalization of Nanoparticles: Researchers are exploring the use of organosilanes to modify the surfaces of nanoparticles, such as silica nanoparticles, to control their properties. nih.govrsc.org By reacting this compound with the hydroxyl groups on the surface of these nanoparticles, a hydrophobic layer with significant steric bulk is created. This can prevent agglomeration of the nanoparticles, improve their dispersion in non-polar solvents, and create tailored interfaces for applications in composites and coatings.
Self-Assembled Monolayers (SAMs): The formation of self-assembled monolayers on various substrates is a cornerstone of nanotechnology. While research on SAMs has often focused on other silanes, the principles are directly applicable. slideshare.net this compound can be used to form dense, sterically protected monolayers on silicon wafers or other hydroxylated surfaces. These robust layers can serve as ultrathin insulating films in microelectronics, as protective coatings against corrosion, or as platforms for further chemical functionalization.
Development of Next-Generation Organosilicon Reagents
The unique properties of the neohexyl dimethylsilyl group are driving the development of new and improved organosilicon reagents for organic synthesis.
Advanced Protecting Groups: The primary application of this compound is as a silylating agent to protect reactive functional groups, particularly alcohols. slideshare.netmasterorganicchemistry.comuwindsor.caorganic-chemistry.orgharvard.edulibretexts.org The resulting neohexyl dimethylsilyl ether is significantly more stable to a range of reaction conditions compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers, owing to the steric bulk of the neohexyl group. organic-chemistry.org This enhanced stability allows for more complex, multi-step syntheses to be performed without premature deprotection. Research is ongoing to fine-tune the conditions for both the introduction and selective removal of this group, expanding its utility in the synthesis of complex molecules. organic-chemistry.orgnih.gov
Precursors for Functional Materials: Beyond protection, the neohexyl dimethylsilyl moiety can be a building block for larger, more complex organosilicon structures. For example, it can be incorporated into silsesquioxanes, which are cage-like or polymeric compounds that serve as precursors to ceramic materials and nanocomposites. researchgate.netwikipedia.org The organic neohexyl groups on the exterior of these structures can impart solubility and processability, while the inorganic silicate (B1173343) core provides thermal stability.
Interdisciplinary Research with Biological and Environmental Sciences
The intersection of organosilicon chemistry with life and environmental sciences is a rapidly expanding frontier, with potential roles for compounds like this compound.
Medicinal Chemistry: The strategy of replacing a carbon atom with a silicon atom (sila-substitution) in a drug molecule can significantly alter its metabolic profile and biological activity. nih.gov The neohexyl dimethylsilyl group, when incorporated into a potential therapeutic agent, could improve its lipophilicity, influencing its absorption, distribution, and metabolism. Research in this area is exploring how such modifications can lead to the development of new drug candidates with improved properties. nih.gov Furthermore, silane-functionalized resins have shown potential for antimicrobial applications, suggesting another avenue for future research. masterorganicchemistry.com
Environmental Science: The widespread use of organosilicon compounds necessitates an understanding of their environmental fate. mdpi.com Research into the environmental degradation pathways of compounds like this compound is crucial. The stability of the silicon-carbon bond and the bulky nature of the neohexyl group will influence how this compound persists and transforms in soil and water. Understanding these processes is essential for assessing its environmental impact and ensuring its sustainable use.
Q & A
Q. Key Considerations :
- Use Schlenk-line techniques to exclude moisture/oxygen.
- Monitor reaction progress via GC-MS or NMR to detect unreacted silane or byproducts.
What analytical techniques are suitable for characterizing this compound?
Q. Basic
Q. Advanced :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₈H₁₉ClSi) and isotopic patterns.
- X-ray Crystallography : Resolve steric effects of the 3,3-dimethylbutyl group on molecular geometry .
How can researchers resolve contradictions in reported reactivity during cross-coupling reactions?
Advanced
Contradictions may arise from steric hindrance of the 3,3-dimethylbutyl group. Methodological approaches include:
Catalyst Optimization : Use bulky ligands (e.g., PtBu₃) to enhance turnover in Stille or Suzuki couplings.
Solvent Screening : Polar aprotic solvents (e.g., THF) may improve solubility and reduce side reactions.
Kinetic Studies : Compare reaction rates with less-hindered silanes (e.g., Chloro(dimethyl)vinylsilane) to quantify steric effects .
Example : In Pd-catalyzed couplings, steric bulk reduces transmetallation efficiency. Computational modeling (DFT) can predict transition-state energies .
What computational methods predict hydrolytic stability?
Q. Advanced
- DFT Calculations : Model hydrolysis pathways (e.g., nucleophilic attack by H₂O on the Si-Cl bond). Key parameters include:
- QSPR (Quantitative Structure-Property Relationship) : Correlate substituent bulk (via Taft steric parameters) with experimental hydrolysis rates .
What safety precautions are critical for handling this compound?
Q. Basic
Q. Advanced :
- Spill Management : Neutralize with dry sodium bicarbonate under inert gas flow.
- Waste Disposal : Hydrolyze slowly in controlled, aqueous alkaline conditions to form non-volatile silanols .
How does the 3,3-dimethylbutyl group influence spectroscopic properties?
Q. Advanced
- ¹H NMR : The -CH₂- groups in the 3,3-dimethylbutyl chain show distinct splitting patterns (e.g., triplet for CH₂ adjacent to Si).
- ²⁹Si NMR : Chemical shifts are sensitive to substituent electronegativity. Compare to (CH₃)₃CSi(CH₃)₂Cl (δ ≈ 20 ppm) .
- IR : Asymmetric Si-C stretches (~700 cm⁻¹) differ from linear alkylsilanes due to branching .
What are the challenges in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
